molecular formula C23H22N2O2 B3675021 N,N'-(phenylmethanediyl)bis(3-methylbenzamide)

N,N'-(phenylmethanediyl)bis(3-methylbenzamide)

Cat. No.: B3675021
M. Wt: 358.4 g/mol
InChI Key: GPANCLNNQDCZMH-UHFFFAOYSA-N
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Description

N,N'-(Phenylmethanediyl)bis(3-methylbenzamide) is a symmetrical bis-benzamide compound featuring two 3-methylbenzamide groups connected via a phenylmethanediyl (–CH₂–C₆H₄–) bridge. This structural motif introduces rigidity and aromaticity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-methyl-N-[[(3-methylbenzoyl)amino]-phenylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-8-6-12-19(14-16)22(26)24-21(18-10-4-3-5-11-18)25-23(27)20-13-7-9-17(2)15-20/h3-15,21H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPANCLNNQDCZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(phenylmethanediyl)bis(3-methylbenzamide) typically involves the condensation reaction between an acid and an amine. One common method is the oxidative coupling of aldehydes or alcohols with amines or formamides. For instance, the coupling of benzoic acids with formamides can be catalyzed by copper-based catalysts, such as copper(II) chloride or copper(II) triflate .

Industrial Production Methods

In industrial settings, the production of N,N’-(phenylmethanediyl)bis(3-methylbenzamide) can be achieved through catalytic processes using metal-organic frameworks. These frameworks promote oxidative couplings, resulting in high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N’-(phenylmethanediyl)bis(3-methylbenzamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-(phenylmethanediyl)bis(3-methylbenzamide) has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-(phenylmethanediyl)bis(3-methylbenzamide) exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Linker Type Substituents Key Properties/Activities Reference
N,N'-(Phenylmethanediyl)bis(3-methylbenzamide) Phenylmethanediyl 3-methyl Rigid, aromatic linker
N,N'-(Ethane-1,2-diyl)bis(3-methylbenzamide) Ethane-1,2-diyl 3-methyl Cytotoxic, antileishmanial
N,N'-(Propane-1,3-diyl)bis(3,4,5-trihydroxybenzamide) Propane-1,3-diyl 3,4,5-trihydroxy Metal coordination, polar
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(3-methylbenzamide) Cyclohexane-1,2-diyl 3-methyl Stereochemical complexity
1,2-Bis(3-methylbenzamido)-1,2-di-4-pyridylethane Di-4-pyridinyl ethanediyl 3-methyl Heteroatom-rich linker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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